5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid
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Overview
Description
Preparation Methods
The preparation of 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid involves several synthetic routes. One common method includes the reaction of morpholine with a phenyl-furan derivative under specific reaction conditions . Industrial production methods often involve the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research includes its potential therapeutic effects and drug development.
Industry: It is used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid can be compared with other similar compounds, such as:
2-Phenyl-furan-3-carboxylic acid: Lacks the morpholine group, which may affect its reactivity and applications.
5-Morpholin-4-ylmethyl-furan-3-carboxylic acid: Lacks the phenyl group, which can influence its chemical properties and uses
Properties
IUPAC Name |
5-(morpholin-4-ylmethyl)-2-phenylfuran-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-16(19)14-10-13(11-17-6-8-20-9-7-17)21-15(14)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCXERGABXFMRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(O2)C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963027 |
Source
|
Record name | 5-[(Morpholin-4-yl)methyl]-2-phenylfuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435341-95-0 |
Source
|
Record name | 5-[(Morpholin-4-yl)methyl]-2-phenylfuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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